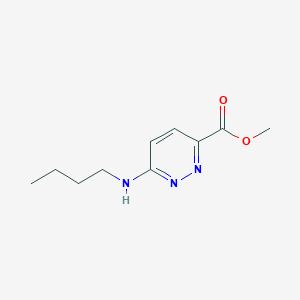

Methyl 6-(butylamino)pyridazine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 6-(butylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-4-7-11-9-6-5-8(12-13-9)10(14)15-2/h5-6H,3-4,7H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBKWWFFSIUXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of Methyl 6-Alkylamino-3-Pyridazinecarboxylates

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents. Pyridazine derivatives exhibit a remarkable spectrum of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties.[2] The strategic functionalization of the pyridazine ring is therefore a critical endeavor in the pursuit of novel drug candidates.

This guide provides an in-depth technical overview of the synthesis of a key class of pyridazine derivatives: methyl 6-alkylamino-3-pyridazinecarboxylates. These compounds serve as versatile intermediates for the elaboration of more complex molecular architectures. We will explore the core synthetic strategies, delve into the underlying reaction mechanisms, and provide field-proven experimental protocols for their successful preparation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important area of synthetic chemistry.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal and most direct route to methyl 6-alkylamino-3-pyridazinecarboxylates is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of a good leaving group, typically a halogen, at the 6-position.

The SNAr Mechanism on the Pyridazine Ring

The SNAr reaction on a substituted pyridazine proceeds via a two-step addition-elimination mechanism.[3][4] The key features of this process are:

-

Nucleophilic Attack: An alkylamine, acting as the nucleophile, attacks the electron-deficient carbon atom at the 6-position of the pyridazine ring. This attack is facilitated by the electron-withdrawing effect of the two ring nitrogen atoms, which lowers the energy of the LUMO of the π-system.[5] This initial addition step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atoms of the pyridazine ring. This resonance stabilization is crucial for the feasibility of the reaction.[4]

-

Elimination and Aromatization: In the final step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the 6-alkylamino substituted product.

Caption: Workflow for the direct SNAr synthesis.

Detailed Protocol (Example with Butylamine):

-

Reaction Setup: To a solution of methyl 6-chloro-3-pyridazinecarboxylate (1.0 g, 5.8 mmol) in a suitable solvent such as 1,4-dioxane (20 mL), add butylamine (1.2 eq, 7.0 mmol).

-

Causality: Dioxane is a common solvent for SNAr reactions as it is relatively inert and has a high enough boiling point to facilitate the reaction. In some cases, the reaction can be run "neat" using an excess of the amine as both reactant and solvent, which can accelerate the reaction rate.

-

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Amide-Mediated Synthesis

This two-step approach can be advantageous when direct amination of the ester proves to be low-yielding or results in complex mixtures, particularly with less reactive amines. [6] Workflow:

Caption: Workflow for the amide-mediated synthesis.

Detailed Protocol:

Step 1: Synthesis of 6-chloro-3-pyridazinecarboxamide (5)

-

Bubble ammonia gas through a solution of methyl 6-chloro-3-pyridazinecarboxylate (1) in methanol at 0°C for approximately 30 minutes. [6]2. The product, 6-chloro-3-pyridazinecarboxamide (5), will precipitate from the solution and can be collected by filtration in near-quantitative yield. [6] Step 2: Synthesis of 6-alkylamino-3-pyridazinecarboxamide (6a-c)

-

Suspend 6-chloro-3-pyridazinecarboxamide (5) in 1,4-dioxane and add the desired primary alkylamine (e.g., propylamine, butylamine, or benzylamine). [6]2. Heat the mixture to reflux for 19-40 hours. [6]3. After cooling, the product can be isolated by filtration.

Step 3: Methanolysis to Methyl 6-alkylamino-3-pyridazinecarboxylate (4a-c)

-

Combine the 6-alkylamino-3-pyridazinecarboxamide (6a-c), methanol, and boron trifluoride etherate in a sealed tube. [6] * Causality: Boron trifluoride etherate is a Lewis acid that activates the amide carbonyl towards nucleophilic attack by methanol. A sealed tube is used to maintain pressure and prevent the evaporation of the volatile reagents at the required high temperature (100-110°C), driving the reaction to completion. [6]2. Heat the sealed tube at 105-110°C for 15-21 hours. [6]3. After cooling, the reaction is worked up using standard aqueous and extraction procedures, followed by purification.

Data Presentation: A Comparative Analysis of Yields

The choice of synthetic route and reaction conditions can significantly impact the yield of the desired product. The following table summarizes reported yields for the synthesis of various methyl 6-alkylamino-3-pyridazinecarboxylates using the amide-mediated method.

| Alkylamine (R-NH₂) used | Product (4a-c) | Yield (%) | Reference |

| Propylamine | Methyl 6-(propylamino)-3-pyridazinecarboxylate (4a) | 73-75 | [6] |

| Butylamine | Methyl 6-(butylamino)-3-pyridazinecarboxylate (4b) | 73-75 | [6] |

| Benzylamine | Methyl 6-(benzylamino)-3-pyridazinecarboxylate (4c) | 73-75 | [6] |

Conclusion and Future Outlook

The synthesis of methyl 6-alkylamino-3-pyridazinecarboxylates is a well-established process, with the nucleophilic aromatic substitution reaction serving as the cornerstone methodology. The choice between a direct SNAr approach and an amide-mediated route allows for flexibility in adapting to the reactivity of different alkylamines. A thorough understanding of the underlying SNAr mechanism and the rationale behind the selection of reaction conditions are paramount for achieving high yields and purity. As the demand for novel pyridazine-based therapeutics continues to grow, the development of even more efficient, scalable, and environmentally benign synthetic methods will remain an area of active research.

References

- Konno, S., Sagi, M., Siga, F., & Yamanaka, H. (1992).

- Gawad, J., & Shingare, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3423.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Biologically active pyridazine derivatives. New Journal of Chemistry, 41(1), 16-41.

- Lirias, S., et al. (n.d.).

- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Fleming, I. (2011). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.

- Clark, J. H., & Taft, W. E. (1959). U.S. Patent No. 2,891,953. Washington, DC: U.S.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002).

- Zhang, L., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386.

Sources

Starting Materials for Pyridazine Synthesis: A Technical Guide to Core Construction and Late-Stage Functionalization

Introduction: The Pyridazine Core and Synthesis Challenges

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. However, unlike their pyridine counterparts—which benefit from consonant starting materials like 1,3- or 1,5-dicarbonyls—pyridazines suffer from a fundamental "synthesis gap." Their electronically dissonant heteroatom arrangement traditionally necessitates dissonant precursors, such as 1,4-dicarbonyls paired with hydrazine .

As drug development demands increasingly complex and highly functionalized heterocycles, relying solely on classical condensation is often insufficient due to harsh reaction conditions and poor regiocontrol. Recent advancements have expanded the synthetic toolkit, moving from classical Paal-Knorr-type condensations to highly regioselective cycloadditions and innovative skeletal editing. This guide evaluates the critical starting materials and the causal logic behind modern pyridazine synthesis.

Classical Condensation: 1,4-Dicarbonyls and Hydrazine

The foundational approach to constructing the 1,2-diazine core relies on the condensation of 1,4-dicarbonyl compounds (or their synthetic equivalents) with hydrazine .

Mechanistic Rationale: The reaction proceeds via a double condensation to form a dihydropyridazine intermediate. The choice of starting material dictates the subsequent steps: because saturated 1,4-diketones yield dihydropyridazines, a harsh oxidation step (utilizing CrO₃, Br₂, or aerobic oxidation with Cu(II) catalysts) is strictly required to drive rearomatization . Alternatively, utilizing 2,3-unsaturated 1,4-diketones yields the aromatic ring directly, bypassing the oxidation step but requiring more complex precursor synthesis.

Protocol 1: Microwave-Assisted Synthesis of Substituted Pyridazines

This protocol utilizes microwave irradiation to overcome the activation energy barrier of imine formation, significantly reducing reaction times compared to traditional reflux.

-

Preparation : In a microwave-safe reaction vessel, combine 1.0 mmol of the target 1,4-dicarbonyl compound with 1.1 mmol of hydrazine hydrate. Causality: A slight excess of hydrazine ensures complete consumption of the dicarbonyl, preventing mono-hydrazone dead-ends.

-

Catalysis : Add 0.1 mmol of p-toluenesulfonic acid (PTSA). Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by hydrazine.

-

Solvent : Suspend the mixture in 2.0 mL of absolute ethanol.

-

Irradiation : Seal the vessel and irradiate in a microwave reactor at 120 °C for 15–30 minutes.

-

Oxidation (If using saturated diketones) : Introduce an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [DDQ]) and stir for an additional 2 hours at room temperature to drive rearomatization.

-

Validation & Workup : Verify the disappearance of the intermediate via TLC. Concentrate under reduced pressure, dissolve the residue in dichloromethane (DCM), wash with deionized water to remove excess hydrazine and acid, dry over anhydrous MgSO₄, and purify via flash chromatography.

Caption: Workflow for classical pyridazine synthesis from 1,4-dicarbonyls and hydrazine.

Modern Cycloaddition: 1,2,4,5-Tetrazines and Alkynes

For applications requiring mild conditions, such as bioorthogonal labeling or late-stage functionalization of complex APIs, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction is the premier methodology.

Mechanistic Rationale: 1,2,4,5-tetrazines act as highly electron-deficient dienes that react rapidly with electron-rich dienophiles (alkynes, enamines, or enol ethers). The initial [4+2] cycloaddition forms a highly strained bicyclic intermediate, which spontaneously undergoes a retro-Diels-Alder reaction. The irreversible expulsion of nitrogen gas (N₂) acts as a thermodynamic sink, driving the reaction to completion and yielding the pyridazine core . Recent breakthroughs have demonstrated that fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly accelerate the reaction via strong hydrogen-bonding activation of the tetrazine, stabilizing the transition state without the need for transition metal catalysts.

Protocol 2: Regioselective IEDDA Synthesis in HFIP

This protocol leverages solvent-mediated hydrogen bonding to achieve high regioselectivity under ambient conditions.

-

Reagent Assembly : Dissolve 1.0 mmol of the substituted 1,2,4,5-tetrazine and 1.2 mmol of the alkyne dienophile in 3.0 mL of HFIP.

-

Reaction Execution : Stir the mixture at room temperature. Validation: The reaction is self-indicating. The brightly colored tetrazine (typically vibrant pink or red) will gradually fade to a pale yellow or colorless solution as it is consumed, accompanied by the visible effervescence of N₂ gas.

-

Monitoring : Track reaction progress via LC-MS to confirm the mass shift corresponding to the loss of N₂ (typically complete within 1–4 hours).

-

Isolation : Evaporate the HFIP under reduced pressure. Causality: HFIP has a low boiling point (58 °C) and can be easily recovered via a cold trap, making this step highly atom-economical. Purify the crude residue via silica gel chromatography to isolate the multisubstituted pyridazine.

Caption: Inverse electron-demand Diels-Alder (IEDDA) mechanistic pathway for pyridazine synthesis.

Emerging Paradigms: Skeletal Editing

A groundbreaking paradigm shift in heterocycle synthesis is "skeletal editing," which bypasses traditional acyclic starting materials entirely. By utilizing abundant pyridine derivatives as starting materials, researchers can perform a direct carbon-to-nitrogen atom replacement. This is achieved via the photoinitiated rearrangement of N-amino-2-azidopyridinium cations. This transformation effectively bridges the pyridine-pyridazine synthesis gap, allowing chemists to leverage the vast commercial availability of pyridines to access complex, late-stage pyridazines without rebuilding the ring from scratch .

Quantitative Data: Starting Material Comparison

The selection of starting materials fundamentally dictates the reaction conditions, tolerance for functional groups, and ultimate regioselectivity. The table below summarizes the operational parameters for each strategy.

| Starting Material Strategy | Key Reagents | Reaction Type | Typical Conditions | Regioselectivity Control | Primary Application |

| 1,4-Dicarbonyls | Saturated/Unsaturated diketones, Hydrazine | Condensation | Heat/Microwave, Acid Catalyst | Substrate-dependent (often poor for asymmetric diketones) | Foundational core synthesis; bulk manufacturing |

| Maleic Anhydrides | Maleic anhydride, Hydrazine | Condensation | Reflux | Symmetrical | Pyridazinone / Halopyridazine precursors |

| Tetrazines | 1,2,4,5-Tetrazine, Alkynes | IEDDA ([4+2]) | Room Temp, HFIP solvent | High (via steric/electronic tuning of the alkyne) | Bioorthogonal chemistry; Late-stage functionalization |

| Pyridines | N-amino-2-azidopyridinium salts | Skeletal Editing | Photochemical / mCPBA | Absolute (retention of original pyridine substitution) | Complex drug derivative editing; library expansion |

References

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science (2025).[Link]

-

Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan (2022).[Link]

-

Product Class 8: Pyridazines: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine. Science of Synthesis, Thieme (2004).[Link]

The Definitive Technical Guide to Methyl 6-(butylamino)pyridazine-3-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazine heterocycle has emerged as a privileged scaffold, offering unique physicochemical properties that often outperform traditional phenyl or pyridine rings. Methyl 6-(butylamino)pyridazine-3-carboxylate (CAS: 142054-67-9) is a highly versatile building block used in the synthesis of advanced pharmaceutical agents. This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural advantages, the mechanistic rationale behind its complex synthesis, and a field-proven, self-validating experimental protocol for its preparation.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for Methyl 6-(butylamino)pyridazine-3-carboxylate is summarized below.

| Property | Value | Synthetic / Biological Relevance |

| CAS Number | 142054-67-9 | Primary identifier for compound libraries and regulatory tracking. |

| Molecular Formula | C10H15N3O2 | Indicates a highly functionalized, low-molecular-weight fragment. |

| Molecular Weight | 209.248 g/mol | Ideal fragment-like size, allowing for downstream elaboration without exceeding Lipinski's Rule of 5. |

| SMILES | CCCCNC1=CC=C(C(=O)OC)N=N1 | Highlights the 1,4-substitution pattern on the 1,2-diazine core. |

| InChIKey | CTBKWWFFSIUXGF-UHFFFAOYSA-N | Unique cryptographic hash for database cross-referencing. |

| Melting Point | 119–121 °C | Crucial for validation and purity assessment during isolation. |

Mechanistic Insights: The Pyridazine Scaffold in Drug Design

The strategic inclusion of a pyridazine ring rather than a phenyl or pyridine ring is rarely accidental. According to comprehensive analyses of , the 1,2-diazine system possesses a significantly higher dipole moment than its mono-azine counterparts.

Pharmacophoric Advantages

-

Dual Hydrogen-Bonding: The adjacent nitrogen atoms (N1 and N2) act as a robust, dual hydrogen-bond acceptor system. This is particularly effective for engaging the hinge region of kinases or specific polar pockets in G-protein coupled receptors (GPCRs).

-

Lipophilicity Tuning: The pyridazine core exhibits a lower LogP compared to a phenyl ring. The addition of the butylamino group re-introduces tuned lipophilicity while providing a critical hydrogen-bond donor (NH).

-

Synthetic Handle: The methyl carboxylate group at the C3 position serves as a versatile electrophilic handle, allowing for subsequent conversion into amides, carboxylic acids, or primary alcohols depending on the target drug's requirements.

Pharmacophoric interaction profile of the 6-(butylamino)pyridazine-3-carboxylate scaffold.

Synthetic Methodologies & Causality

The Direct Amination Pitfall

A novice approach to synthesizing Methyl 6-(butylamino)pyridazine-3-carboxylate would be to react the commercially available precursor, methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8), directly with butylamine. However, as documented by, this direct Nucleophilic Aromatic Substitution (SNAr) in THF fails spectacularly.

The Causality: Butylamine is both a good nucleophile and a strong base. When exposed to the starting material, it attacks not only the C6 position (displacing the chloride) but also the highly electrophilic carbonyl carbon of the methyl ester. This results in a complex, intractable mixture containing N-butyl-6-chloro-3-pyridazinecarboxamide, N-butyl-6-(butylamino)pyridazine-3-carboxamide, and unreacted starting material.

The Optimized Three-Step Workflow

To circumvent this chemoselectivity issue, the ester must be temporarily converted into a less electrophilic, stable amide. The optimized workflow involves amidation, followed by SNAr, and finally a Lewis-acid catalyzed re-esterification.

Optimized synthetic route avoiding direct amidation pitfalls (Konno et al., 1992).

Experimental Protocol: Three-Step Synthesis

The following protocol outlines the self-validating system required to synthesize the target molecule with high purity and a 73–75% overall yield for the final step.

Step 1: Protection via Amidation

-

Action: Suspend methyl 6-chloro-3-pyridazinecarboxylate in a saturated solution of methanolic ammonia at 0 °C. Stir at room temperature until the reaction is complete.

-

Causality: Ammonia is a hard nucleophile that selectively attacks the ester carbonyl, converting it into a primary carboxamide. This "protects" the carbonyl from the bulkier, more nucleophilic butylamine in the next step.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc). The product, 6-chloro-3-pyridazinecarboxamide, will precipitate almost quantitatively from the methanol solution. Isolate via vacuum filtration.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Action: Dissolve the isolated 6-chloro-3-pyridazinecarboxamide in a minimal amount of solvent and add an excess of primary butylamine. Heat to reflux.

-

Causality: The highly electron-deficient nature of the pyridazine ring, exacerbated by the electron-withdrawing carboxamide group at C3, makes the C6 chloride highly susceptible to SNAr. The excess butylamine acts as both the nucleophile and the acid scavenger for the generated HCl.

-

Validation Check: The intermediate product is 6-(butylamino)pyridazine-3-carboxamide (CAS: 142054-69-1). Upon isolation and recrystallization, verify the melting point (Expected: 166–168 °C). LC-MS should confirm a mass of [M+H]+ = 195.2.

Step 3: Lewis-Acid Catalyzed Re-esterification

-

Action: Suspend 6-(butylamino)pyridazine-3-carboxamide in anhydrous methanol. Add a catalytic amount of boron trifluoride etherate (BF3·OEt2). Seal the reaction vessel in a pressure tube and heat to 100–110 °C for 15 to 21 hours.

-

Causality: Converting an amide back to an ester is notoriously difficult due to the poor leaving group ability of the amine. BF3 acts as a potent Lewis acid, coordinating to the amide carbonyl oxygen to increase its electrophilicity. The sealed tube is strictly required to heat the methanol far above its boiling point (64.7 °C), providing the necessary thermal energy to drive the nucleophilic attack of methanol and the subsequent elimination of ammonia.

-

Validation Check: Cool the tube, neutralize, and extract with dichloromethane. Purify via flash chromatography. The final product, Methyl 6-(butylamino)pyridazine-3-carboxylate, must exhibit a melting point of 119–121 °C. 1H-NMR validation must show the reappearance of the methyl ester singlet at approximately 3.9 ppm. Expected yield: 73–75%.

References

- Konno, S., Sagi, M., Siga, F., & Yamanaka, H. "Synthesis of 6-alkylamino-3-pyridazinecarboxylic acid derivatives from methyl 6-chloro-3-pyridazinecarboxylate." Heterocycles, 34(2), 225-228 (1992).

-

Akhtar, J., Khan, A. A., Ali, Z., Haider, M. R., & Yar, M. S. "The pyridazine heterocycle in molecular recognition and drug discovery." National Center for Biotechnology Information (PMC).[Link]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles. Within this dynamic field, heterocyclic compounds have long been a cornerstone of drug design, owing to their diverse chemical properties and their ability to interact with a wide range of biological targets. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" or a privileged scaffold. Its unique electronic and steric features have been exploited to generate a vast library of compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of pyridazine-based compounds, from their fundamental chemical properties and synthesis to their diverse applications in medicine and beyond.

The Pyridazine Core: Physicochemical Properties and Synthetic Strategies

The pyridazine ring system, with its characteristic 1,2-diazine arrangement, possesses a unique set of physicochemical properties that underpin its versatility in drug design. It is a colorless liquid at room temperature with a boiling point of 208°C and is miscible with water and various organic solvents.[1][2] The presence of two adjacent nitrogen atoms imparts a significant dipole moment, influencing its molecular interactions and solubility.

The synthesis of the pyridazine core and its derivatives can be achieved through a variety of established and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridazine ring.

Classical Synthetic Approaches

One of the most common and versatile methods for constructing the pyridazinone ring, a frequent pharmacophore, involves the condensation of γ-ketoacids with hydrazine or its derivatives. This straightforward reaction provides a reliable entry point to a wide range of substituted pyridazinones.

Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one [3]

Step 1: Synthesis of β-Benzoylpropionic Acid

-

In a suitable reaction vessel, combine benzene and succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with ice-cold dilute hydrochloric acid.

-

The crude β-benzoylpropionic acid can be purified by recrystallization.

Step 2: Cyclization to 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

-

Reflux a mixture of β-benzoylpropionic acid and hydrazine hydrate in a suitable solvent, such as ethanol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

The crude 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one can be purified by recrystallization from ethanol.

Another classical and widely used method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative to form a substituted pyridazine.[4][5][6]

Modern Synthetic Methodologies

More contemporary approaches to pyridazine synthesis leverage the power of transition-metal-catalyzed cross-coupling reactions and cycloaddition strategies. These methods offer greater control over regioselectivity and allow for the introduction of a wider array of functional groups.

1.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has proven to be a powerful tool for the functionalization of the pyridazine core.[7] This reaction enables the formation of carbon-carbon bonds between a halogenated pyridazine and a boronic acid derivative, facilitating the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [7]

-

In a reaction flask, combine 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., 2M aqueous Na₂CO₃).

-

Add a suitable solvent system, for example, a mixture of DME, ethanol, and water.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).

-

Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

1.2.2. Cycloaddition Reactions

[4+2] and [3+2] cycloaddition reactions provide elegant and efficient pathways to construct the pyridazine ring and its fused derivatives.[8][9][10][11] These reactions often proceed with high stereoselectivity and atom economy, making them attractive for complex molecule synthesis.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction on a pyridazine scaffold.

The Pharmacological Versatility of Pyridazine-Based Compounds

The pyridazine nucleus is a prolific scaffold in medicinal chemistry, giving rise to compounds with a remarkable array of biological activities. This section will delve into the key therapeutic areas where pyridazine derivatives have shown significant promise.

Anticancer Activity

The development of novel anticancer agents is a paramount goal in pharmaceutical research. Pyridazine derivatives have demonstrated potent activity against a variety of cancer cell lines through diverse mechanisms of action.[12][13][14]

2.1.1. Inhibition of Kinase Signaling Pathways

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Pyridazine-based compounds have been successfully designed to target key kinases involved in tumor growth and angiogenesis.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][6][15][16][17] Several pyridazine derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity, thereby disrupting tumor angiogenesis. Some compounds have exhibited inhibitory activity with IC50 values in the nanomolar range.[18][19]

Caption: Simplified CDK signaling pathway in cell cycle progression and its inhibition by pyridazine derivatives.

2.1.2. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines.

| Compound ID/Series | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrazolo-pyridazine derivative | HepG-2 (Liver) | MTT | 4.80 - 7.56 | [10] |

| Pyrazolo-pyridazine derivative | HCT-116 (Colon) | MTT | 5.24 - 7.85 | [10] |

| 3,6-disubstituted pyridazine (11m) | T-47D (Breast) | Not Specified | 0.43 | [20] |

| 3,6-disubstituted pyridazine (11m) | MDA-MB-231 (Breast) | Not Specified | 0.99 | [20] |

| Thiobarbiturate-based s-triazine hydrazone | HepG2 (Liver) | Not Specified | 3.8 | [14] |

| Thiobarbiturate-based s-triazine hydrazone | HCT-116 (Colon) | Not Specified | 1.9 | [14] |

| N,N'-Diarylurea Pyridazinone (17a) | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21 - 100.14 | [18] |

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi. [3][20][21][22][23][24] Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serially dilute the pyridazine compound in the broth to create a range of concentrations.

-

In a 96-well microtiter plate, add the microbial inoculum to each well containing the different concentrations of the compound.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data on Antimicrobial Activity

| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |

| Diarylurea Pyridazinone (10h) | Staphylococcus aureus | 16 | [22] |

| Diarylurea Pyridazinone (8g) | Candida albicans | 16 | [22] |

| Chloro derivative | Escherichia coli | 0.892–3.744 | [22] |

| Chloro derivative | Pseudomonas aeruginosa | 0.892–3.744 | [22] |

| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 | [13] |

| Compound 13 | A. baumannii | 3.74 | [13] |

| Compound 13 | P. aeruginosa | 7.48 | [13] |

Cardiovascular Activity

Pyridazine-based compounds have also shown significant potential in the treatment of cardiovascular diseases, particularly as vasodilators and cardiotonic agents. [23][25]Certain pyridazinone derivatives have exhibited potent vasorelaxant activity, in some cases superior to the standard vasodilator hydralazine. [25]

Pyridazine-Based Drugs in the Clinic

The therapeutic potential of the pyridazine scaffold is underscored by the number of drugs that have reached the market and are in clinical development.

Approved Drugs

-

Relugolix (Orgovyx®) : An oral gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer. [12][21][26][27]Relugolix works by blocking GnRH receptors in the pituitary gland, which in turn reduces the production of testosterone, a key driver of prostate cancer growth. [12][21][27]Clinical trials have demonstrated its efficacy in achieving rapid and sustained testosterone suppression. [26][28]

-

Deucravacitinib (Sotyktu®) : A first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis. [5][8][19][25][29]By inhibiting TYK2, deucravacitinib modulates the signaling of key cytokines involved in the pathogenesis of psoriasis. [19][25]Clinical studies have shown its superiority over placebo and apremilast in improving skin clearance and quality of life. [5][19][25]Common side effects include upper respiratory infections and headache. [8][29]

-

Minaprine : An atypical antidepressant that was previously marketed in some countries. [1][30][31][32][33]Its mechanism of action is complex, involving interactions with serotonergic and dopaminergic systems. [30][31]

Future Perspectives

The pyridazine nucleus continues to be a fertile ground for the discovery of new therapeutic agents. The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the creation of more diverse and complex pyridazine-based chemical libraries. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will enable the rational design of more potent and selective drug candidates. The application of computational methods, such as molecular docking and virtual screening, will further accelerate the identification of promising lead compounds. As our knowledge of the molecular basis of diseases expands, the versatile pyridazine scaffold is poised to play an even more significant role in the development of next-generation medicines.

References

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL: [Link])

-

Relugolix: a novel androgen deprivation therapy for management of patients with advanced prostate cancer - PMC. (URL: [Link])

-

Relugolix – Application in Therapy and Current Clinical Research - ClinicalTrials.eu. (URL: [Link])

-

relugolix - Liv Hospital. (URL: [Link])

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])

-

Anticancer pyridazine derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

-

Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (URL: [Link])

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. (URL: [Link])

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (URL: [Link])

-

What are CDKs inhibitors and how do they work?. (URL: [Link])

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (URL: [Link])

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - Semantic Scholar. (URL: [Link])

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (URL: [Link])

-

Deucravacitinib: uses, dosing, warnings, adverse events, interactions - MedCentral. (URL: [Link])

-

Deucravacitinib: A Complete Overview - DermNet. (URL: [Link])

-

Synthesis of pyridazinone derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. (URL: [Link])

-

Pharmacological Evaluation of Minaprine Dihydrochloride, a New Psychotropic Drug. (URL: [Link])

-

Cyclin-Dependent Kinase Pathways As Targets for Cancer Treatment - ASCO Publications. (URL: [Link])

-

Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. (URL: [Link])

-

VEGFR-2 inhibitor - Wikipedia. (URL: [Link])

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (URL: [Link])

-

Deucravacitinib in plaque psoriasis: 2-year safety and efficacy results from the phase III POETYK trials - Oxford Academic. (URL: [Link])

-

CDK inhibitors in cancer therapy, an overview of recent development - PMC. (URL: [Link])

-

Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. (URL: [Link])

-

Minaprine | C17H22N4O | CID 4199 - PubChem - NIH. (URL: [Link])

-

The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - Frontiers. (URL: [Link])

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar. (URL: [Link])

-

Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PMC. (URL: [Link])

-

Tyrosine Kinase-2 Inhibitor (Deucravacitinib) for Psoriasis: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials | International Journal of Dermatology and Venereology - MedNexus. (URL: [Link])

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (URL: [Link])

-

[Antimicrobial activity of new pyridazine derivatives] - PubMed. (URL: [Link])

-

Revisiting VEGF/VEGFR-2 signaling as an anticancer target and its inhibitor discovery: Where are we and where should we go? - PubMed. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

-

Pharmacologic profile of an original psychotropic drug. Minaprine: comparison with six reference antidepressives - R Discovery. (URL: [Link])

-

Minaprine ( Cantor ) - The Good Drug Guide. (URL: [Link])

-

a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. (URL: [Link])

Sources

- 1. Pharmacological evaluation of minaprine dihydrochloride, a new psychotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google Patents [patents.google.com]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mednexus.org [mednexus.org]

- 6. Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. dermnetnz.org [dermnetnz.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Relugolix? [synapse.patsnap.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. int.livhospital.com [int.livhospital.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 26. clinicaltrials.eu [clinicaltrials.eu]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Relugolix: a novel androgen deprivation therapy for management of patients with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. medcentral.com [medcentral.com]

- 30. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. discovery.researcher.life [discovery.researcher.life]

- 32. biopsychiatry.com [biopsychiatry.com]

- 33. medchemexpress.com [medchemexpress.com]

Application Note: Regioselective Synthesis of Methyl 6-(Butylamino)pyridazine-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, and validated step-by-step synthetic protocols.

Executive Summary

Pyridazine derivatives, specifically 6-alkylaminopyridazine-3-carboxylates, are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of dopamine β -hydroxylase inhibitors and GABA-A receptor positive allosteric modulators (PAMs) .

Synthesizing Methyl 6-(butylamino)pyridazine-3-carboxylate presents a classic chemoselectivity challenge. While the C3-carboxylate group effectively activates the C6-position for nucleophilic aromatic substitution (S N Ar) , aliphatic amines like n -butylamine are highly nucleophilic. Direct reaction of methyl 6-chloropyridazine-3-carboxylate with n -butylamine results in a complex, difficult-to-separate mixture of amides and esters due to competing S N Ar and amidation reactions .

To ensure a self-validating, high-yielding protocol, this guide details a field-proven three-step sequence: (1) Amidation (Protection) , (2) S N Ar , and (3) Lewis Acid-Catalyzed Methanolysis .

Mechanistic Rationale & Pathway Analysis

As an application scientist, it is critical to understand the causality behind synthetic choices rather than blindly following a recipe.

-

The Pitfall of Direct Synthesis: The starting material, methyl 6-chloropyridazine-3-carboxylate, possesses two highly electrophilic centers: the C6-aryl chloride and the C3-methyl ester. When n -butylamine is introduced, it attacks the ester carbonyl at a rate competitive with the S N Ar at the C6 position. This lack of orthogonal reactivity leads to the formation of N -butyl-6-chloro-3-pyridazinecarboxamide, N -butyl-6-(butylamino)pyridazine-3-carboxamide, and the target ester in an uncontrolled mixture .

-

The Strategic Solution: By intentionally reacting the starting ester with methanolic ammonia, we exploit the differential hardness of the electrophiles. Ammonia selectively attacks the hard ester carbonyl, precipitating the primary amide. This masks the ester, allowing for a clean S N Ar with n -butylamine. Finally, Boron trifluoride etherate (BF 3⋅ Et 2 O) is used as a Lewis acid to selectively activate the primary amide for transesterification (methanolysis), regenerating the methyl ester without cleaving the newly installed C6-secondary amine .

Reaction pathway for the synthesis of Methyl 6-(butylamino)pyridazine-3-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-pyridazinecarboxamide (Ester Masking)

Objective: Selectively convert the reactive methyl ester into a stable primary amide to prevent unwanted amidation in the subsequent step.

-

Preparation: In a flame-dried round-bottom flask, suspend Methyl 6-chloropyridazine-3-carboxylate (10.0 mmol) in anhydrous methanol (20 mL).

-

Reaction: Cool the suspension to 0 °C using an ice bath. Slowly bubble anhydrous ammonia gas into the solution (or add 7N methanolic ammonia, 30.0 mmol) over 15 minutes.

-

Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The product will begin to precipitate almost quantitatively as the reaction progresses.

-

Isolation: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with ice-cold methanol (2 × 5 mL) to remove any unreacted starting material.

-

Drying: Dry the solid under high vacuum to afford 6-chloro-3-pyridazinecarboxamide. Self-Validation: The disappearance of the methyl ester singlet (~3.95 ppm) in 1 H NMR confirms complete conversion.

Step 2: Synthesis of 6-(Butylamino)pyridazine-3-carboxamide (S N Ar)

Objective: Install the butylamine moiety at the C6 position via nucleophilic aromatic substitution.

-

Preparation: Suspend 6-chloro-3-pyridazinecarboxamide (8.0 mmol) in absolute ethanol (25 mL).

-

Addition: Add n -butylamine (20.0 mmol, 2.5 eq). The excess amine acts as both the nucleophile and the thermodynamic sink (acid scavenger) for the generated HCl.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12–16 hours under a nitrogen atmosphere.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess n -butylamine.

-

Purification: Triturate the crude residue with cold distilled water (30 mL) to dissolve the butylamine hydrochloride salts. Filter the remaining solid and dry under vacuum to yield 6-(butylamino)pyridazine-3-carboxamide.

Step 3: Boron Trifluoride-Catalyzed Methanolysis (Esterification)

Objective: Regenerate the methyl ester from the primary amide without disrupting the newly formed C6-secondary amine.

-

Preparation: Dissolve 6-(butylamino)pyridazine-3-carboxamide (5.0 mmol) in anhydrous methanol (40 mL) under an inert nitrogen atmosphere.

-

Catalyst Addition: Carefully add Boron trifluoride etherate (BF 3⋅ Et 2 O) (25.0 mmol, 5.0 eq) dropwise via syringe. Causality: The Lewis acid strongly coordinates to the amide carbonyl oxygen, highly increasing its electrophilicity for solvent attack.

-

Reaction: Heat the mixture to reflux for 24 hours. Monitor the transamidation progress via TLC (Ethyl Acetate/Hexane, 1:1).

-

Quenching: Cool to room temperature and carefully quench the reaction by pouring it into saturated aqueous NaHCO 3 (50 mL) to neutralize the Lewis acid.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate pure Methyl 6-(butylamino)pyridazine-3-carboxylate.

Quantitative Data Presentation

The following table summarizes the expected yields and key analytical markers for each step of the self-validating protocol, allowing researchers to quickly verify intermediate integrity.

| Reaction Step | Intermediate / Product | Typical Yield (%) | Key 1 H NMR Marker ( δ , ppm) | Mechanistic Purpose |

| 1 | 6-Chloro-3-pyridazinecarboxamide | >95% | 8.10 (d, 1H), 7.85 (d, 1H) | Masking of the labile ester group |

| 2 | 6-(Butylamino)pyridazine-3-carboxamide | 80–85% | 6.80 (d, 1H), 3.40 (q, 2H) | Installation of the butylamine moiety via S N Ar |

| 3 | Methyl 6-(butylamino)pyridazine-3-carboxylate | 70–75% | 3.95 (s, 3H) , 6.75 (d, 1H) | Lewis acid-catalyzed esterification |

References

-

Konno, S., Sagi, M., Wada, K., & Yamanaka, H. (1992). Synthesis of 6-Alkylamino-3-pyridazinecarboxylic Acid Derivatives from Methyl 6-Chloro-3-pyridazinecarboxylate. Heterocycles, 34(2), 225-229. URL:[Link]

-

Konno, S., Sagi, M., Wada, K., & Yamanaka, H. (1992). Synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine beta-hydroxylase inhibitors. Yakugaku Zasshi, 112(11), 846-852. URL:[Link]

Advanced NMR Spectroscopy of Substituted Pyridazines: A Methodological Guide

The pyridazine core (1,2-diazine) is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl rings or other heterocycles to improve aqueous solubility and metabolic stability. However, the presence of two adjacent electronegative nitrogen atoms creates a highly electron-deficient aromatic system. As a Senior Application Scientist, I have found that this unique electronic topology fundamentally alters the nuclear magnetic shielding environment, making the unambiguous assignment of substituted pyridazines—particularly distinguishing regioisomers—a complex analytical challenge.

This guide provides a comprehensive, self-validating framework for the structural elucidation of substituted pyridazines using 1D and 2D NMR spectroscopy.

The Spectroscopic Architecture of the 1,2-Diazine Core

The N-N bond in pyridazine induces profound anisotropic and inductive effects across the ring. The adjacent nitrogens withdraw electron density via the inductive effect (-I), leaving the C3 and C6 positions highly deshielded. Conversely, the C4 and C5 positions are relatively shielded. This electronic disparity is directly reflected in both the chemical shifts and the scalar coupling constants ( J -couplings) of the ring protons and carbons 1[1].

Furthermore, the lone pairs on the nitrogen atoms act as strong hydrogen bond acceptors, making the chemical shifts of the protons and the 15 N nuclei highly solvent-dependent2[2].

Quantitative Baseline Data

To establish a baseline for structural assignment, the typical NMR parameters for an unsubstituted or symmetrically substituted pyridazine ring are summarized below.

Table 1: Baseline NMR Parameters of the Pyridazine Core (in DMSO- d6 )

| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Typical Coupling Constants ( J , Hz) |

| 1 H | H3, H6 | 9.10 – 9.25 | dd | 3J3,4 = 4.5 – 5.4, 4J3,5 = 1.4 – 2.0 |

| 1 H | H4, H5 | 7.45 – 7.60 | dd | 3J4,5 = 8.3 – 8.5 |

| 13 C | C3, C6 | 151.8 | - | - |

| 13 C | C4, C5 | 126.7 | - | - |

| 15 N | N1, N2 | ~360.0 (rel. NH 3 ) | - | - |

Note: The vicinal coupling 3J4,5 is significantly larger than 3J3,4 due to the electronegativity of the adjacent nitrogen atoms altering the s-character of the C-H bonds.

Workflow for Unambiguous Assignment

To prevent misassignment of complex regioisomers (e.g., distinguishing a 3-amino-6-chloropyridazine from a 4-amino-6-chloropyridazine), a systematic, multi-nuclear 2D NMR approach is required.

Workflow for the unambiguous NMR assignment of pyridazines using 1D and 2D techniques.Self-Validating Experimental Protocols

The following protocols are designed to ensure that each step of the data acquisition validates the previous one, creating a closed-loop system of logical deduction.

Phase 1: Sample Preparation & Calibration

Causality: Pyridazine nitrogens are strong hydrogen bond acceptors. The choice of solvent (e.g., CDCl 3 vs. DMSO- d6 ) drastically impacts the chemical shifts of both 1 H and 15 N nuclei due to solvent-solute interactions 2[2].

-

Preparation: Dissolve 20–50 mg of the substituted pyridazine in 0.6 mL of high-purity deuterated solvent.

-

Referencing: Use TMS (0.00 ppm) for 1 H/ 13 C. For 15 N, external referencing to liquid NH 3 (0.0 ppm) or CH 3 NO 2 (380.2 ppm rel. to NH 3 ) is standard.

-

Self-Validation Checkpoint: Acquire a quick 1D 1 H spectrum. If the residual water peak in DMSO- d6 (3.33 ppm) is broad and shifting downfield, it indicates uncontrolled hydrogen bonding. Dry the sample over molecular sieves to ensure reproducible 15 N chemical shifts.

Phase 2: 1D 1 H and 13 C Acquisition

Causality: The highly deshielded nature of C3/C6 (~151.8 ppm) compared to C4/C5 (~126.7 ppm) provides the first clue to the substitution pattern 1[1].

-

1 H NMR: Acquire at 400–600 MHz with a relaxation delay (D1) of 2–5 seconds to ensure accurate integration.

-

13 C{ 1 H} NMR: Use WALTZ-16 decoupling with a D1 of at least 2 seconds.

-

Self-Validation Checkpoint: Extract the 1 H- 1 H coupling constants. In a typical pyridazine, 3J4,5 is ~8.4 Hz, while 3J3,4 is much smaller (~4.5–5.4 Hz). If the extracted couplings deviate significantly from this pattern, the initial regiochemical assumption is likely incorrect.

Phase 3: Heteronuclear 2D Correlation (HSQC & HMBC)

Causality: Substituents at C3/C6 drastically alter the local electron density, making 1D 13 C chemical shifts unreliable for absolute assignment without correlation data3[3].

-

1 H- 13 C HSQC: Acquire to map all proton-bearing carbons (typically C4, C5).

-

1 H- 13 C HMBC: Optimize the long-range coupling delay for nJCH = 8 Hz.

-

Self-Validation Checkpoint: The HSQC must be used as a negative filter for the HMBC. Any cross-peak appearing in both spectra is a one-bond ( 1JCH ) correlation and must be excluded from the multiple-bond ( 2JCH , 3JCH ) connectivity analysis used to assign the quaternary C3/C6 carbons.

Phase 4: 15 N Indirect Detection ( 1 H- 15 N HMBC)

Causality: Direct 15 N detection is highly insensitive due to its low natural abundance (0.37%) and negative gyromagnetic ratio, which can lead to signal nulling from the Nuclear Overhauser Effect (NOE). Indirect detection via 1 H- 15 N HMBC leverages the high sensitivity of protons to detect the nitrogen atoms 4[4].

-

Acquisition: Set the long-range coupling evolution delay based on an estimated nJHN of 8–12 Hz.

-

Self-Validation Checkpoint: Ensure that the 15 N correlations align with the established 13 C HMBC network. A true 15 N cross-peak from a C3-substituent proton will only correlate to N2, unambiguously validating the regiochemistry of the substitution.

Mechanistic Insights: Substituent Effects and Tautomerism

The introduction of Electron Donating Groups (EDGs) or Electron Withdrawing Groups (EWGs) at the C3 or C6 positions triggers a cascade of electronic redistributions across the pyridazine ring.

-

EDGs (e.g., -NH 2 , -OCH 3 ): When placed at C3, the carbon atom directly attached to the substituent is deshielded due to the inductive (-I) effect of the heteroatom. However, the resonance (+R) effect pushes electron density into the ring, significantly shielding C4 and C5, shifting their resonances upfield3[3].

-

Tautomerism: In derivatives such as pyridazin-3(2H)-ones or 3-aminopyridazines, the 15 N chemical shift is a highly sensitive probe for determining the dominant tautomeric state. A shift from a pyridine-like nitrogen (~360 ppm) to a pyrrole-like/amide-like nitrogen (~150-200 ppm) instantly confirms the presence of the lactam or imino tautomer5[5].

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 6-Chloropyridazine-3-carboxylate

Introduction: The Significance of Methyl 6-Chloropyridazine-3-carboxylate in Modern Drug Discovery

Methyl 6-chloropyridazine-3-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. The pyridazine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The title compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, such as certain blood-lipid-lowering drugs, anti-tumor proliferation activity compounds, and insecticides.[4][5] Its value lies in the strategic placement of reactive sites: the chloro-substituent, which is amenable to nucleophilic substitution, and the methyl ester, which can be readily hydrolyzed or converted to other functional groups.

The increasing demand for novel therapeutics derived from this scaffold necessitates the development of robust, scalable, and economically viable synthetic routes. This guide provides a detailed, field-proven protocol for the large-scale synthesis of methyl 6-chloropyridazine-3-carboxylate, focusing on a practical two-step approach. The causality behind experimental choices, safety considerations, and in-depth analytical characterization are elucidated to ensure reproducibility and high purity of the final product.

Strategic Overview: A Two-Step Synthesis from 3-Chloro-6-methylpyridazine

For the large-scale synthesis of methyl 6-chloropyridazine-3-carboxylate, a two-step synthetic sequence starting from the commercially available 3-chloro-6-methylpyridazine is a highly efficient and cost-effective strategy. This approach involves:

-

Oxidation: The methyl group of 3-chloro-6-methylpyridazine is selectively oxidized to a carboxylic acid, yielding 6-chloropyridazine-3-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified to the desired methyl ester.

This strategy is advantageous due to the availability of the starting material and the generally high yields of both steps.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. article.scholarena.com [article.scholarena.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Functionalization of the Pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a less lipophilic nature compared to a phenyl ring, make it an attractive scaffold for drug design.[3] These properties influence interactions with biological targets and can improve pharmacokinetic profiles by, for example, reducing cytochrome P450 inhibition.[3]

Pyridazine derivatives are integral to a range of pharmaceuticals, demonstrating diverse biological activities such as anticancer, anti-inflammatory, kinase inhibitory, and antimicrobial effects.[1][4] Notable examples of marketed drugs containing this scaffold include the kinase inhibitor Ponatinib and the antidepressant Minaprine.[3][4] The easy functionalization of the pyridazine ring allows for the creation of diverse molecular architectures, making it a cornerstone for developing novel pharmacotherapeutics.[1][5]

However, the electron-deficient nature of the pyridazine ring, a result of the two electronegative nitrogen atoms, presents unique challenges and opportunities for its functionalization.[6][7] This guide provides an in-depth overview of key functionalization strategies, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Strategic Functionalization Pathways

The strategic modification of the pyridazine core is crucial for tuning its biological activity and physicochemical properties. The primary pathways for functionalization depend on the desired substitution pattern and the available starting materials. Below is a conceptual workflow illustrating the major strategies discussed in this guide.

Caption: Key strategies for functionalizing the pyridazine scaffold.

Direct C-H Bond Functionalization: An Atom-Economical Approach

Direct C-H functionalization is a powerful, modern strategy that avoids the need for pre-functionalized starting materials (like halo-pyridazines), thus reducing step counts and improving atom economy.[8] This approach is particularly valuable for late-stage functionalization of complex molecules.[9]

Transition Metal-Catalyzed C-H Functionalization

Various transition metals, notably palladium, ruthenium, and nickel, can catalyze the direct coupling of C-H bonds on the pyridazine ring with a range of partners.[8] The choice of catalyst is critical and influences the regioselectivity and efficiency of the reaction.

Scientist's Note: The electron-deficient nature of pyridazines can facilitate the C-H activation step. However, the Lewis basic nitrogen atoms can also coordinate to the metal catalyst, potentially leading to inhibition.[6] Ligand choice is therefore paramount to modulate catalyst reactivity and prevent deactivation.

| Catalyst System | Reaction Type | Typical Conditions | Yield (%) | Regioselectivity | Reference |

| Palladium (Pd) | C-H Arylation | Pd(OAc)₂, Ag₂CO₃, Toluene, 120 °C | 81 | C8 of triazolopyridazine | [8] |

| Ruthenium (Ru) | C-H Alkenylation | [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, AgSbF₆, 1,4-Dioxane, 100 °C | High | Varies with substrate | [8] |

| Nickel (Ni) | C-H Alkynylation | Ni(cod)₂, IPr ligand, AlMe₃, Toluene, 100 °C | Moderate-Good | Varies with substrate | [8] |

| Radical-mediated | C-H Alkoxylation | TiCl₃, t-BuOOH, Alcohol | Good | Varies | [10] |

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of a Pyridazine Derivative

This protocol is adapted from methodologies reported for the arylation of related aza-heterocycles.[8]

Materials:

-

Aryl halide (e.g., Iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Silver carbonate (Ag₂CO₃) (2.0 equivalents)

-

Anhydrous toluene

-

Argon gas supply

-

Schlenk tube or sealed reaction vessel

Equipment:

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Syringes for solvent and reagent transfer

-

Flash chromatography system for purification

Step-by-Step Procedure:

-

To a dry Schlenk tube, add the pyridazine substrate (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), and Ag₂CO₃ (2.0 equiv.).

-

Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Add anhydrous toluene via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.

-

Stir the reaction vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.[8]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired C-H arylated product.

Cross-Coupling Reactions: The Workhorse of Pyridazine Modification

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for functionalizing halo-pyridazines.[12][13] Reactions like Suzuki-Miyaura, Stille, and Sonogashira allow for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[6][14]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for creating C(sp²)-C(sp²) bonds. It is particularly useful for synthesizing biaryl pyridazine derivatives.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-pyridazine

This protocol is based on a general procedure for the synthesis of thienylpyridazines.[12]

Materials:

-

3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv.)

-

(Hetero)aromatic boronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Nitrogen gas supply

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen inlet/outlet

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) and the appropriate boronic acid (0.6 mmol) in a mixture of DME (8 mL) and ethanol (2 mL).

-

Add the aqueous 2 M Na₂CO₃ solution (1 mL).

-

Bubble nitrogen gas through the solution for 15 minutes to degas the mixture.

-

Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) to the reaction mixture under a nitrogen atmosphere.

-

Heat the reaction to 80 °C and stir under nitrogen for 48 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, extract the mixture with chloroform (3 x 20 mL).

-

Wash the combined organic layers with a saturated NaCl solution (20 mL).[12]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the desired coupled product.

Cycloaddition Reactions: Constructing Fused and Polycyclic Systems

Cycloaddition reactions are a cornerstone for building molecular complexity, allowing for the efficient construction of fused ring systems. In pyridazine chemistry, both [3+n] and [4+2] cycloadditions are employed to create novel heterocyclic architectures with significant potential in medicinal chemistry and optoelectronics.[11][15]

[3+2] Cycloaddition Reactions

This reaction type, often involving pyridazinium ylides, is a facile route to pyrrolo[1,2-b]pyridazine derivatives.[11] The ylides are typically generated in situ from the corresponding pyridazinium salts in the presence of a base.

Protocol 3: [3+2] Cycloaddition of a Pyridazinium Ylide with an Alkyne

This protocol is adapted from the synthesis of pyrrolo[1,2-b]pyridazine derivatives.[11]

Materials:

-

Pyridazinium salt (e.g., N-phenacylpyridazinium bromide) (1.0 equiv.)

-

Dipolarophile (e.g., ethyl propiolate) (1.2 equiv.)

-

Triethylamine (TEA) (1.5 equiv.)

-

Anhydrous dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Dissolve the pyridazinium salt (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

-

Add the dipolarophile (1.2 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (1.5 equiv.) dropwise to the stirred solution. The TEA acts as a base to generate the pyridazinium ylide in situ.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to afford the desired pyrrolo[1,2-b]pyridazine.

[4+2] Cycloaddition (Inverse-Electron-Demand Diels-Alder)

The electron-deficient pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions, particularly when activated with electron-withdrawing groups.[16][17] This strategy is highly effective for synthesizing fused aromatic systems.[18]

Nucleophilic Aromatic Substitution (SNAE)

Due to its electron-deficient nature, the pyridazine ring is susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present.[19]

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for introducing carbon-based substituents onto electron-deficient heterocycles. It involves the reaction of a carbanion containing a leaving group at the α-position with the heteroaromatic ring.[20] This method allows for the formal substitution of a hydrogen atom.[19]

Scientist's Note: The regioselectivity of nucleophilic attack is a key consideration. In many 3-substituted pyridazines, attack preferentially occurs at the C-4 position.[19] Activating the pyridazine as a pyridazinium salt can further enhance its reactivity towards nucleophiles.[20]

Challenges in Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the pyridazine ring is generally difficult and often requires harsh conditions. The two ring nitrogen atoms strongly deactivate the ring towards electrophiles.[21][22] Furthermore, electrophiles tend to coordinate with the lone pair electrons on the nitrogen atoms rather than attacking the π-system, which can lead to catalyst deactivation or N-functionalization.[7][23] To overcome this, strategies such as using pyridazine N-oxides can be employed, where the N-oxide group activates the ring towards electrophilic attack and directs substitution.[21][24]

References

- A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization. Benchchem.

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Available at: [Link]

-

Vicarious nucleophilic substitution of pyridazinium N-dicyanomethylides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. Benchchem.

-

Pyridazines. I. Novel Intramolecular Cycloaddition of 3-Chloro-6-(2-allylphenoxy) pyridazines. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

-

Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal. Available at: [Link]

-

Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. Available at: [Link]

-

Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][8][11]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Directed meta‐metalation and functionalization of pyridazine using the bidentate Lewis acid 11 and TMPZnCl⋅LiCl (5). ResearchGate. Available at: [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

- preventing homo-coupling side reactions in pyridazine synthesis. Benchchem.

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Available at: [Link]

-

Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. Available at: [Link]

-

A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. Available at: [Link]

-

Photoredox catalysis in a complex pharmaceutical setting: toward the preparation of JAK2 inhibitor LY2784544. Organic & Biomolecular Chemistry. Available at: [Link]

-

Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]

-

Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

-

Electrophilic Substitution In Azines. ResearchGate. Available at: [Link]

-

Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. Available at: [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research. Available at: [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]

-

Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine. Available at: [Link]

-

Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and electrophilic substitution of 1-methyl-, 1,2-dimethyl-, and 1-methyl-2-phenyl-2H-cyclopenta[d]pyridazine. The Journal of Organic Chemistry. Available at: [Link]

-